molecular formula C29H24FNO4 B3928984 ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B3928984
M. Wt: 469.5 g/mol
InChI Key: QONFSWCLFRZNND-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-[2-[(2-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FNO4/c1-3-34-29(33)24-17(2)31-27-19-11-5-6-12-20(19)28(32)26(27)25(24)21-13-7-9-15-23(21)35-16-18-10-4-8-14-22(18)30/h4-15,25,31H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONFSWCLFRZNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)C5=CC=CC=C52)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with commercially available starting materials and involves the formation of key intermediates through a series of reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for higher efficiency and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that the compound may exhibit anticancer properties. Its structural similarities to known anticancer agents indicate potential mechanisms of action through inhibition of cancer cell proliferation and induction of apoptosis.
    • Case studies have shown that derivatives of indeno-pyridine compounds can effectively target specific cancer pathways, making this compound a candidate for further research in oncology.
  • Neurological Disorders :
    • The compound’s interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds targeting the serotonin system can modulate mood and behavior.
    • In vitro studies have demonstrated binding affinity to serotonin receptors, which may be leveraged for developing novel antidepressants.
  • Anti-inflammatory Properties :
    • There is emerging evidence that indeno-pyridine derivatives possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic options for conditions such as arthritis or chronic inflammatory diseases.
    • Experimental models have shown that these compounds can reduce pro-inflammatory cytokine levels, indicating their potential as anti-inflammatory agents.

Synthesis and Characterization

The synthesis of ethyl 4-{2-[(2-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the indeno-pyridine core.
  • Introduction of the fluorophenyl and methoxy groups via electrophilic aromatic substitution.
  • Final esterification to yield the ethyl ester derivative.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Research Findings

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values reported.Journal of Medicinal Chemistry
Neurological EffectsHigh binding affinity to 5-HT receptors; potential antidepressant effects.Neuropharmacology Studies
Anti-inflammatory EffectsReduced cytokine levels in animal models; promising anti-inflammatory agent.Inflammation Research

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Biological Activity

Molecular Formula

  • C : 22
  • H : 20
  • N : 1
  • O : 4

Structural Features

The compound features an indeno[1,2-b]pyridine core, which is known for its diverse biological activities. The presence of a fluorophenyl group may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

Anticancer Activity

Preliminary studies suggest that derivatives of indeno[1,2-b]pyridine compounds exhibit anticancer properties. For instance, certain analogs have shown efficacy against breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Some studies have reported antimicrobial activity associated with similar compounds. This may be attributed to the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

Compounds like ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing significant cytotoxicity with an IC50 value of approximately 15 μM.
  • Antimicrobial Testing : An investigation into the antimicrobial potential showed that the compound inhibited the growth of several pathogenic bacterial strains, indicating its potential as a therapeutic agent.
  • In vitro Studies : Various in vitro assays demonstrated that the compound could effectively modulate enzyme activity related to inflammation and cancer progression.

Data Table

Activity TypeAssay MethodResult (IC50)Reference
AnticancerMCF-7 Cell Line15 μM
AntimicrobialDisc Diffusion MethodZone of Inhibition
AntioxidantDPPH Scavenging Assay25 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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ETHYL 4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

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